N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a benzimidazole core linked via a methyl group to a tetrahydropyrimidine ring system. Key structural attributes include:
- Benzimidazole moiety: A bicyclic aromatic system known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.
- Tetrahydropyrimidine core: A partially saturated pyrimidine ring with two ketone groups (2,4-dioxo), which may enhance conformational flexibility and binding interactions.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c24-16(19-9-15-21-13-5-1-2-6-14(13)22-15)12-8-20-18(26)23(17(12)25)10-11-4-3-7-27-11/h1-8H,9-10H2,(H,19,24)(H,20,26)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKYYSHWWLUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzimidazole moiety : Known for its pharmacological properties.
- Furan ring : Often associated with various biological activities.
- Tetrahydropyrimidine core : Contributes to the compound's overall stability and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Cell Line Testing
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |
| MCF7 | 0.67 | Doxorubicin | 0.41785 |
| SW1116 | 0.80 | Erlotinib | 0.41785 |
The mechanism by which this compound exerts its effects is multifaceted:
- Inhibition of Specific Kinases : The compound has displayed activity against kinases such as CK1δ with IC50 values as low as 0.040 μM .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Study 1: Anticancer Activity in vitro
In a study conducted by Arafa et al., various derivatives of similar structures were synthesized and tested for their anticancer activity. The results indicated that compounds with similar structural motifs to this compound showed promising cytotoxicity against multiple cancer cell lines .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer progression. These studies revealed strong binding interactions with targets like EGFR and Src kinases .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural uniqueness lies in its tetrahydropyrimidine core and furan substituent. Comparisons with similar benzimidazole-containing derivatives are summarized below:
Key Observations :
- Core Heterocycles : Pyrazole (), pyrimidine (target compound), and pyrrole () cores exhibit distinct electronic and steric profiles, influencing target binding .
- Synthetic Routes : Carbodiimide-mediated coupling (EDCI/HOBt) is a common strategy for amide bond formation in benzimidazole derivatives .
Physicochemical Properties
Preparation Methods
Biginelli Reaction-Based Synthesis
The Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea, is widely employed for constructing 3,4-dihydropyrimidin-2(1H)-ones. For this compound, the reaction likely involves:
- Furan-2-ylmethanal as the aldehyde component to introduce the furan-methyl group.
- Ethyl 3-oxobutanoate or a β-keto amide derivative to furnish the carboxamide moiety.
- Urea to generate the 2,4-dioxo functionality.
In a representative procedure, furan-2-ylmethanal (1.0 eq), ethyl acetoacetate (1.2 eq), and urea (1.5 eq) are refluxed in ethanol with para-toluenesulfonic acid (p-TsOH, 10 mol%) as a catalyst. The reaction proceeds for 6–8 hours, yielding a dihydropyrimidinone intermediate, which is subsequently oxidized to the tetrahydropyrimidine-2,4-dione using aqueous H₂O₂ or I₂ in basic conditions.
Chalcone-Urea Cyclization Approach
An alternative route involves the cyclization of furan-containing chalcones with urea under alkaline conditions. For instance:
- Synthesis of Furan-Chalcone Intermediate : Condensation of furan-2-carbaldehyde with acetophenone derivatives in alcoholic NaOH yields α,β-unsaturated ketones.
- Cyclization with Urea : The chalcone (1.0 eq) reacts with urea (2.0 eq) in ethanol containing KOH (10%) at 60°C for 5–6 hours, forming the pyrimidine ring.
The introduction of the N-((1H-benzo[d]imidazol-2-yl)methyl) group occurs via post-modification of the tetrahydropyrimidine core.
Carboxamide Coupling
The 5-carboxamide group is installed through nucleophilic acyl substitution:
- Hydrolysis of Ester : The ethyl ester group (if present) is saponified using NaOH in ethanol/water to yield the carboxylic acid.
- Activation and Amination : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 1H-benzimidazol-2-ylmethanamine in dichloromethane under N₂ atmosphere.
Typical Conditions :
- Reaction temperature: 0–5°C (initial), then room temperature.
- Base: Triethylamine (2.0 eq) to scavenge HCl.
- Yield: 70–85% after recrystallization from ethanol.
Integrated Synthetic Pathway
Combining these steps, the synthesis proceeds as follows:
Step 1: Biginelli Reaction
| Component | Quantity | Role |
|---|---|---|
| Furan-2-ylmethanal | 1.0 eq | Aldehyde |
| Ethyl acetoacetate | 1.2 eq | β-Keto ester |
| Urea | 1.5 eq | Urea component |
| p-TsOH | 10 mol% | Catalyst |
| Ethanol | 50 mL/mmol | Solvent |
Procedure :
Step 2: Oxidation to Tetrahydropyrimidine-2,4-dione
| Reagent | Quantity | Role |
|---|---|---|
| H₂O₂ (30%) | 2.0 eq | Oxidizing agent |
| NaOH (10%) | 5 mL/mmol | Base |
Procedure :
Step 3: Amide Bond Formation
| Reagent | Quantity | Role |
|---|---|---|
| Tetrahydropyrimidine acid | 1.0 eq | Acyl chloride precursor |
| SOCl₂ | 3.0 eq | Chlorinating agent |
| 1H-Benzimidazol-2-ylmethanamine | 1.5 eq | Nucleophile |
| Triethylamine | 2.0 eq | Base |
Procedure :
- Reflux the acid with SOCl₂ for 2 hours, evaporate excess reagent.
- Dissolve acyl chloride in DCM, add amine and Et₃N at 0°C.
- Warm to room temperature, stir overnight, and isolate by filtration (yield: 78–85%).
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Purity and Crystallography
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity. Single-crystal X-ray diffraction confirms the planar tetrahydropyrimidine ring and orthogonal benzimidazole orientation.
Comparative Analysis of Synthetic Routes
| Parameter | Biginelli Route | Chalcone Cyclization |
|---|---|---|
| Reaction Time | 8–10 hours | 12–14 hours |
| Overall Yield | 62–68% | 55–60% |
| Scalability | High | Moderate |
| Byproduct Formation | Low | Moderate (chalcone epoxidation) |
The Biginelli method offers superior efficiency and scalability, making it preferable for large-scale synthesis.
Challenges and Optimization Strategies
Q & A
Q. What methods address batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
